molecular formula C11H15NO2 B3271932 2-Phenyl-2-[(propan-2-yl)amino]acetic acid CAS No. 557090-10-5

2-Phenyl-2-[(propan-2-yl)amino]acetic acid

Cat. No.: B3271932
CAS No.: 557090-10-5
M. Wt: 193.24 g/mol
InChI Key: HAHRSYJUGWKYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-[(propan-2-yl)amino]acetic acid is an organic compound with a molecular formula of C11H15NO2 This compound is characterized by the presence of a phenyl group attached to an amino acetic acid moiety, with an isopropyl group substituting one of the hydrogen atoms on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with isopropylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of a precursor compound, such as 2-Phenyl-2-[(propan-2-yl)imino]acetic acid, using a metal catalyst like palladium on carbon. This process allows for the selective reduction of the imine group to an amine, yielding the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(propan-2-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of substituted derivatives.

Scientific Research Applications

2-Phenyl-2-[(propan-2-yl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A precursor to 2-Phenyl-2-[(propan-2-yl)amino]acetic acid, known for its use in the synthesis of various pharmaceuticals.

    2-Phenyl-2-[(methyl)amino]acetic acid: A similar compound with a methyl group instead of an isopropyl group, used in similar applications.

    2-Phenyl-2-[(ethyl)amino]acetic acid: Another analog with an ethyl group, also studied for its biological activities.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-(propan-2-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10(11(13)14)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHRSYJUGWKYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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